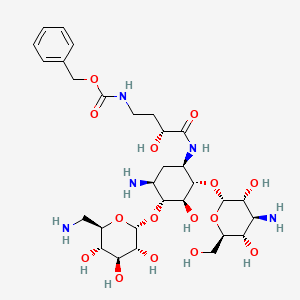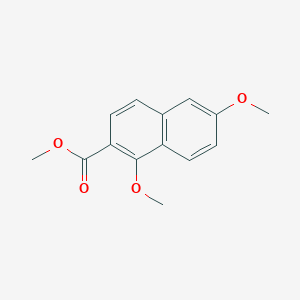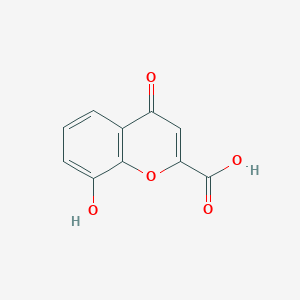
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as Chromocarb or Chromone-2-carboxylic acid, is a compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is part of the chromone family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic acid derivatives with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters . Additionally, it functions as a tyrosine phosphatase 1B inhibitor, which plays a role in regulating insulin signaling and glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromone-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- Umbelliferone
Uniqueness
Compared to similar compounds, 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H6O5 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
8-hydroxy-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4,11H,(H,13,14) |
Clé InChI |
PBTLYGAOVARIMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC(=CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



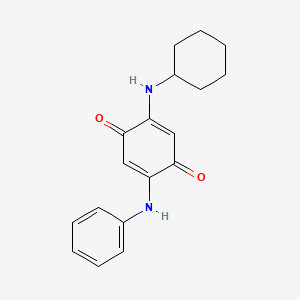
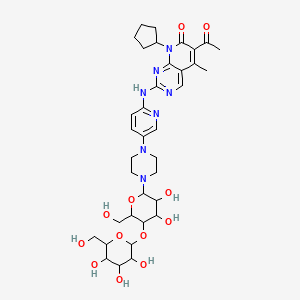
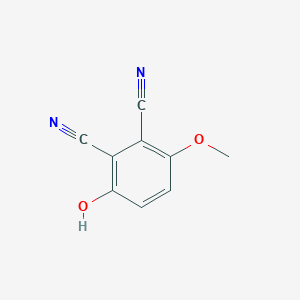
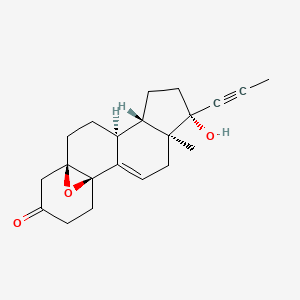
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
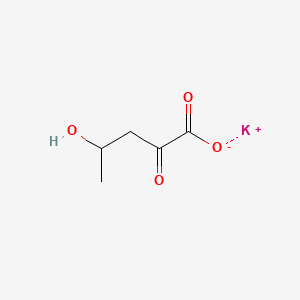
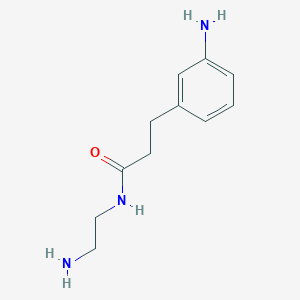
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
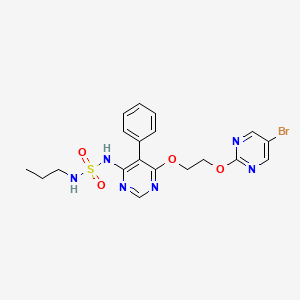
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
